Barium bis(5-oxo-DL-prolinate)

Description

Contextualization within Alkaline Earth Metal-Organic Compounds and Coordination Chemistry

Barium bis(5-oxo-DL-prolinate) is a member of the extensive family of alkaline earth metal-organic compounds. The alkaline earth metals, which constitute Group 2 of the periodic table, are known for their reactivity and their tendency to form ionic compounds with a +2 oxidation state. chemguide.co.uk In the realm of coordination chemistry, barium, as a larger and more electropositive element in this group, exhibits a versatile coordination behavior, often accommodating a high number of coordinating atoms. This leads to the formation of complex structures, including coordination polymers.

The interaction between the barium cation (Ba²⁺) and the organic ligand, 5-oxo-DL-prolinate, is primarily electrostatic. However, the geometry and connectivity of the resulting complex are dictated by the coordination preferences of the barium ion and the nature of the ligand. The 5-oxo-prolinate anion offers multiple coordination sites through its carboxylate group and the oxygen atom of the lactam ring, enabling it to act as a bridging ligand and form extended network structures. Research into alkaline earth metal complexes with various organic ligands, including amino acid derivatives, is a dynamic field, driven by the quest for new materials with applications in areas such as catalysis, gas storage, and biomedicine. The study of barium complexes, in particular, contributes to a deeper understanding of how the size and charge density of the metal ion influence the structure and properties of the resulting coordination compounds.

Significance of 5-oxo-DL-Prolinate as a Chiral Ligand in Coordination Complexes

The ligand in Barium bis(5-oxo-DL-prolinate), 5-oxo-prolinate (also known as pyroglutamate), is a chiral molecule derived from glutamic acid. In its DL-form, it exists as a racemic mixture of two enantiomers. The chirality of this ligand is of significant interest in coordination chemistry. Chiral ligands are instrumental in the synthesis of enantiomerically pure metal complexes, which are crucial in asymmetric catalysis, a field that has revolutionized the production of pharmaceuticals and fine chemicals.

The 5-oxo-prolinate ligand possesses a rigid five-membered lactam ring, which imparts a level of conformational pre-organization that can be advantageous in directing the stereochemistry of a metal complex. The presence of both a carboxylate group and a carbonyl group provides multiple points for coordination with a metal center, allowing for the formation of chelate rings and bridged structures. The specific enantiomer of the ligand (D or L) can dictate the chirality of the resulting coordination polymer, leading to materials with unique chiroptical properties, such as circularly polarized luminescence. researchgate.net The use of racemic DL-5-oxo-prolinate can lead to the formation of either a racemic mixture of chiral crystals or a non-chiral, centrosymmetric structure where both enantiomers are incorporated into the same crystal lattice. The study of coordination complexes with chiral ligands like 5-oxo-prolinate is fundamental to advancing our understanding of stereoselective interactions and the design of functional chiral materials.

Overview of Academic Research Trajectories for Barium Bis(5-oxo-DL-prolinate) and Analogues

While specific academic research focusing exclusively on Barium bis(5-oxo-DL-prolinate) is limited, the research trajectories for its analogues, particularly other alkaline earth metal pyroglutamates and barium coordination polymers with related ligands, provide valuable insights. A significant area of investigation is the synthesis and structural characterization of these compounds. For instance, a general method for the preparation of alkaline earth metal salts of pyroglutamic acid involves the solid-state heating of the corresponding glutamic acid salts, leading to intramolecular cyclization and the formation of the pyroglutamate (B8496135). google.com

A notable research trajectory involves the use of solvothermal synthesis methods to create novel coordination polymers. A study on an enantiomeric pair of barium-based coordination polymers, [Ba₂(μ-L-pyro)₂(μ₄-NO₃)(μ₃-form)]n and its D-enantiomer, showcases the formation of a robust 3D framework where the pyroglutamate ligand is formed in situ from glutamine. researchgate.net This research highlights the potential for creating thermally stable, chiral materials with interesting photophysical properties, such as room-temperature phosphorescence and circularly polarized luminescence. researchgate.net

Further research directions include the investigation of the thermal properties of these compounds. The thermal decomposition of alkaline earth metal carbonates and nitrates is well-understood to be dependent on the size of the metal cation, with stability increasing down the group. chemguide.co.uk Similar trends would be expected for the pyroglutamate salts, and detailed thermal analysis (TGA/DSC) of Barium bis(5-oxo-DL-prolinate) and its analogues would provide valuable data on their thermal stability and decomposition pathways.

Spectroscopic studies, including infrared and Raman spectroscopy, are another key research area. The vibrational spectra of metal pyroglutamate complexes provide information about the coordination environment of the metal ion and the interactions between the cation and the ligand. researchgate.net The analysis of these spectra, aided by computational modeling, can elucidate the structural details of these compounds in the solid state.

Properties of 5-oxo-DL-proline (Pyroglutamic Acid)

| Property | Value |

| Chemical Formula | C₅H₇NO₃ |

| Molar Mass | 129.11 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 182-184 °C |

| Solubility | Soluble in water |

Crystallographic Data for an Analogous Barium-Pyroglutamate Coordination Polymer: [Ba₂(μ-L-pyro)₂(μ₄-NO₃)(μ₃-form)]n

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.3514(3) |

| b (Å) | 12.3831(5) |

| c (Å) | 14.1287(6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1461.03(10) |

| Z | 4 |

| Data from Leo et al. (2023) |

Structure

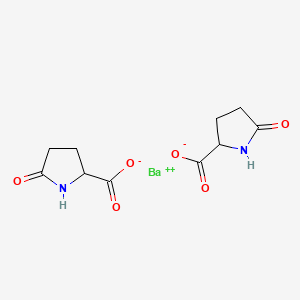

2D Structure

3D Structure of Parent

Properties

CAS No. |

85959-43-9 |

|---|---|

Molecular Formula |

C10H12BaN2O6 |

Molecular Weight |

393.54 g/mol |

IUPAC Name |

barium(2+);5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/2C5H7NO3.Ba/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2 |

InChI Key |

WHSQXGSLLYMUIG-UHFFFAOYSA-L |

Canonical SMILES |

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Synthetic Methodologies for Barium Bis 5 Oxo Dl Prolinate and Analogous Metal Prolinates

Direct Synthesis Approaches to Metal Prolinate Complexes

Direct synthesis methods involve the reaction of a metal salt or precursor with the prolinate ligand in a suitable medium to facilitate the formation of the desired complex. The choice of solvent and reaction conditions plays a crucial role in the crystallization and isolation of the product.

Solvent-mediated crystallization is a widely employed method for the synthesis of metal prolinates. This technique relies on the dissolution of the metal precursor and the prolinate ligand in a solvent or a mixture of solvents, followed by crystallization induced by cooling, evaporation, or the addition of an anti-solvent. The solvent not only acts as a medium for the reaction but also influences the coordination environment of the metal ion and the crystal packing of the resulting complex.

For the synthesis of Barium bis(5-oxo-DL-prolinate), a typical approach would involve the reaction of a soluble barium salt, such as barium chloride or barium nitrate, with 5-oxo-DL-proline in an aqueous or alcoholic solution. The reaction stoichiometry is carefully controlled to ensure the formation of the bis-ligated complex. The pH of the solution may be adjusted to facilitate the deprotonation of the carboxylic acid group of the proline derivative, thereby promoting coordination to the barium ion. The resulting complex can then be crystallized by slow evaporation of the solvent or by the addition of a less polar solvent to reduce its solubility.

| Parameter | Typical Conditions for Metal Prolinate Synthesis |

| Metal Precursor | Barium Chloride (BaCl₂) or Barium Nitrate (Ba(NO₃)₂) |

| Ligand | 5-oxo-DL-proline |

| Solvent | Water, Ethanol, or a mixture thereof |

| Molar Ratio (Metal:Ligand) | 1:2 |

| Temperature | Room temperature to reflux (40-80 °C) |

| Crystallization Method | Slow evaporation, cooling, or anti-solvent addition |

This table presents illustrative conditions for the synthesis of metal prolinates via solvent-mediated crystallization.

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials, including metal-organic frameworks and coordination polymers, from solution under elevated temperatures and pressures. nih.gov These methods can promote the formation of thermodynamically stable phases and can lead to crystals of high quality. nih.gov In a typical hydrothermal synthesis of a metal prolinate, the reactants are sealed in a Teflon-lined autoclave and heated to temperatures ranging from 100 to 200 °C for a period of several hours to days. nih.gov The use of water as a solvent is characteristic of the hydrothermal method, while the solvothermal method employs organic solvents or ionic liquids.

These pathways offer several advantages, including the ability to synthesize novel structures that may not be accessible under ambient conditions and enhanced reaction rates. nih.gov For Barium bis(5-oxo-DL-prolinate), a hydrothermal approach could lead to a well-defined crystalline product with a specific coordination geometry.

| Parameter | Typical Conditions for Hydrothermal/Solvothermal Synthesis |

| Reactants | Barium salt and 5-oxo-DL-proline |

| Solvent | Water (hydrothermal) or organic solvent (solvothermal) |

| Temperature | 120-180 °C |

| Pressure | Autogenous |

| Reaction Time | 24-72 hours |

This table illustrates typical experimental parameters for the hydrothermal or solvothermal synthesis of metal-organic complexes.

Green Chemistry Principles in the Synthesis of Metal Prolinates

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. nih.gov This includes the use of safer solvents, renewable starting materials, and energy-efficient processes. mdpi.com

In an effort to develop more sustainable synthetic methods, catalyst-free and solvent-free approaches for the preparation of metal complexes have gained attention. qub.ac.ukrsc.org Solvent-free synthesis, often carried out using mechanochemical methods such as grinding or ball milling, can reduce waste and simplify product isolation. wku.edu In this approach, the solid reactants are ground together, and the mechanical energy input drives the chemical reaction. wku.edu This method is particularly attractive for its operational simplicity and reduced environmental footprint. wku.edu

The synthesis of Barium bis(5-oxo-DL-prolinate) could potentially be achieved by grinding a barium salt with 5-oxo-DL-proline in the absence of a solvent. The progress of the reaction can be monitored using techniques such as powder X-ray diffraction and infrared spectroscopy.

L-proline and its derivatives are well-established as versatile organocatalysts in a variety of organic transformations. iarjset.comeurekaselect.com This is due to their ability to act as bifunctional catalysts, possessing both a secondary amine (Lewis base) and a carboxylic acid (Brønsted acid) functionality. eurekaselect.com While L-proline itself can be the ligand in a metal complex, its catalytic activity is more commonly exploited in the synthesis of the organic ligand prior to coordination with a metal ion. For instance, L-proline can catalyze key bond-forming reactions, such as aldol and Mannich reactions, which could be employed in the synthesis of more complex or derivatized prolinate ligands. rsc.orgresearchgate.net The use of an organocatalyst like L-proline aligns with green chemistry principles by avoiding the use of potentially toxic metal catalysts in the ligand synthesis step. iarjset.com

Precursor Chemistry and Ligand Derivatization Strategies for Barium Systems

The properties of the final barium prolinate complex can be tuned by careful selection of the barium precursor and by chemical modification of the prolinate ligand.

The choice of the barium precursor is critical as it can influence the reaction kinetics and the nature of the final product. rsc.org Barium complexes with various ligands, such as dithiocarbamates and acetylacetonates, have been synthesized and used as precursors for materials. rsc.orgacs.orgnih.gov The solubility of the precursor in the chosen reaction medium is a key consideration. rsc.org For instance, the use of water-free precursors can be important in certain non-aqueous synthetic routes. rsc.org

Ligand derivatization offers a powerful strategy to modify the electronic and steric properties of the resulting metal complex. By introducing different functional groups onto the proline ring, it is possible to alter the coordination behavior of the ligand and the dimensionality of the resulting barium complex. Barium, being a large alkaline earth metal, can exhibit flexible coordination numbers, and the design of the ligand can influence the final structure, which can range from mononuclear complexes to coordination polymers. alfa-chemistry.com

Optimization of Reaction Conditions for Controlled Formation and Crystallization of Barium Bis(5-oxo-DL-Prolinate)

The successful synthesis of analogous barium-proline complexes has been achieved through the slow evaporation solvent technique (SEST). ijltemas.ininoe.ro This method involves dissolving stoichiometric amounts of the reactants in a suitable solvent and allowing the solvent to evaporate slowly at a constant temperature, leading to the formation of single crystals. Key parameters that can be optimized in this process include the choice of solvent, reactant concentrations, pH of the solution, and the rate of evaporation.

For instance, the synthesis of L-proline barium chloride monohydrate involved the use of a 1:1 stoichiometric ratio of L-proline and barium chloride dissolved in deionized water. ijltemas.in Similarly, L-proline barium nitrate was synthesized using a 1:1 molar ratio of L-proline and barium nitrate in triple distilled water. inoe.ro These examples suggest that an equimolar ratio of 5-oxo-DL-proline and a suitable barium salt would be the logical starting point for the synthesis of Barium bis(5-oxo-DL-prolinate).

The selection of the solvent is a critical factor in the successful crystallization of metal-amino acid complexes. ijcrt.org Water has been demonstrated to be an effective solvent for the synthesis of L-proline barium chloride monohydrate and L-proline barium nitrate. ijltemas.ininoe.ro The solubility of the target compound in the chosen solvent is a key consideration, as moderate solubility is often ideal for the slow evaporation technique. umass.edu The solubility of L-proline barium chloride monohydrate in water has been determined at various temperatures, as shown in the table below. ijltemas.in This data is crucial for controlling the supersaturation of the solution, which directly influences the nucleation and growth of crystals.

Solubility of L-Proline Barium Chloride Monohydrate in Water

| Temperature (°C) | Solubility (g/100 mL) |

|---|---|

| 30 | 25 |

| 35 | 28 |

| 40 | 31 |

| 45 | 35 |

Temperature is another parameter that can be finely tuned to control the crystallization process. hamptonresearch.com For L-proline barium chloride monohydrate, the synthesis was carried out at room temperature. ijltemas.in In the case of L-proline barium nitrate, the solution was initially stirred at 50°C to ensure homogeneity before being allowed to crystallize at room temperature. inoe.ro The temperature affects not only the solubility of the compound but also the rate of solvent evaporation and the kinetics of crystal growth. Systematic variation of the crystallization temperature could be employed to control the size and quality of the resulting crystals of Barium bis(5-oxo-DL-prolinate).

The rate of evaporation is also a key variable in the slow evaporation solvent technique. umass.edu A slower evaporation rate generally leads to the formation of fewer, larger, and higher-quality crystals. This can be controlled by adjusting the surface area of the container, the temperature, and by loosely covering the container. umass.edu In the reported synthesis of L-proline barium chloride monohydrate, good quality single crystals were harvested over a period of 22 days. ijltemas.in

Furthermore, the pH of the crystallization solution can significantly impact the formation and stability of metal-amino acid complexes, as it affects the protonation state of the amino acid. nih.govnih.gov While the pH was not explicitly mentioned as a variable in the syntheses of the analogous barium proline complexes, it is a critical parameter to consider for the optimization of Barium bis(5-oxo-DL-prolinate) synthesis. Adjusting the pH could influence the coordination of the 5-oxo-DL-prolinate ligand to the barium ion and, consequently, the crystal packing.

Based on the available data for analogous compounds, a proposed set of starting conditions for the optimization of Barium bis(5-oxo-DL-prolinate) crystallization is presented in the table below. Subsequent systematic variation of these parameters would be necessary to achieve controlled formation and high-quality crystals.

Proposed Starting Conditions for the Synthesis of Barium bis(5-oxo-DL-prolinate) based on Analogous Compounds

| Parameter | Proposed Starting Condition | Rationale/Reference |

|---|---|---|

| Reactant Ratio (5-oxo-DL-proline : Barium Salt) | 1:1 molar ratio | Based on the synthesis of L-proline barium chloride monohydrate and L-proline barium nitrate. ijltemas.ininoe.ro |

| Solvent | Deionized or distilled water | Proven solvent for analogous barium proline complexes. ijltemas.ininoe.ro |

| Temperature | Room temperature | Successful crystallization temperature for L-proline barium chloride monohydrate. ijltemas.in |

| Crystallization Method | Slow Evaporation Solvent Technique (SEST) | Effective method for growing single crystals of analogous compounds. ijltemas.ininoe.ro |

| pH | To be determined (near neutral as a starting point) | Critical parameter for amino acid coordination that requires optimization. nih.govnih.gov |

Crystallographic Analysis and Structural Elucidation of Barium Bis 5 Oxo Dl Prolinate

Single-Crystal X-ray Diffraction Studies

Comprehensive single-crystal X-ray diffraction analysis is the definitive method for determining the three-dimensional atomic arrangement within a crystal. However, no such studies for Barium bis(5-oxo-DL-prolinate) are publicly available. This absence of data means that fundamental structural characteristics remain unknown.

Determination of Crystal System and Space Group

Without experimental diffraction data, the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group, which describes the symmetry of the crystal lattice, for Barium bis(5-oxo-DL-prolinate) cannot be determined.

Elucidation of Unit Cell Parameters and Asymmetric Unit Composition

The dimensions of the unit cell (the basic repeating unit of the crystal lattice), including the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ), are unknown. Furthermore, the composition of the asymmetric unit, which is the smallest part of the unit cell from which the entire cell can be generated by symmetry operations, has not been described.

Analysis of Molecular Geometry and Conformational Features of the 5-oxo-DL-Prolinate Ligand

While the general structure of the 5-oxo-DL-prolinate (also known as pyroglutamate) ligand is known, its specific molecular geometry and conformational features when coordinated to a barium ion in a crystalline solid are undetermined. This includes precise bond lengths, bond angles, and torsion angles within the pyroglutamate (B8496135) rings.

Characterization of Coordination Environment and Coordination Number of the Barium Center

The coordination environment of the barium ion, including the number of ligand atoms bonded to it (the coordination number) and the geometric arrangement of these atoms, is a critical aspect of the compound's structure. This information can only be definitively obtained through X-ray crystallography and is currently not available.

Investigation of Barium-Ligand Bond Distances and Angles

The specific distances between the barium ion and the coordinating atoms of the 5-oxo-DL-prolinate ligands, as well as the angles between these bonds, have not been measured. This data is fundamental to understanding the nature and strength of the metal-ligand interactions.

Assessment of Crystal Packing and Supramolecular Architecture

The assessment of crystal packing and supramolecular architecture for Barium bis(5-oxo-DL-prolinate) would involve a detailed analysis of its single-crystal X-ray diffraction data. This analysis would focus on identifying and characterizing the non-covalent interactions that govern the three-dimensional arrangement of the molecules in the crystal lattice. Key interactions would likely include hydrogen bonding between the carboxylate and amide groups of the prolinate ligands, as well as coordination bonds between the barium ions and the oxygen and nitrogen atoms of the ligands.

Interactive Data Table: Hypothetical Intermolecular Interactions in Barium bis(5-oxo-DL-prolinate)

| Interaction Type | Donor | Acceptor | Potential Distance (Å) |

| Coordination Bond | Ba²⁺ | O (carboxylate) | Data not available |

| Coordination Bond | Ba²⁺ | O (oxo-group) | Data not available |

| Hydrogen Bond | N-H (amide) | O (carboxylate) | Data not available |

| van der Waals | Prolinate Ring | Prolinate Ring | Data not available |

Note: The data in this table is hypothetical and serves to illustrate the types of interactions that would be analyzed if crystallographic data were available.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of polycrystalline materials. A PXRD pattern of Barium bis(5-oxo-DL-prolinate) would provide a fingerprint of its crystalline structure, with the positions and intensities of the diffraction peaks being unique to its particular crystal lattice.

Phase Purity Assessment and Crystallinity Determination

A primary application of PXRD is the assessment of phase purity. A PXRD pattern of a synthesized sample of Barium bis(5-oxo-DL-prolinate) would be compared against a reference pattern (if one were available from single-crystal data) or analyzed for the presence of peaks corresponding to potential impurities, such as starting materials or different crystalline phases (polymorphs). The sharpness of the diffraction peaks would provide an indication of the material's crystallinity; sharp, well-defined peaks are characteristic of a highly crystalline material, while broad halos would suggest the presence of amorphous content.

Structure Determination from Powder Data when Single Crystals are Unavailable

In the absence of suitable single crystals for single-crystal X-ray diffraction, it is sometimes possible to determine the crystal structure from high-quality powder diffraction data. This process, known as ab initio structure determination from powder data, is complex and computationally intensive. It involves indexing the diffraction pattern to determine the unit cell parameters, followed by structure solution and refinement. For a molecule with the conformational flexibility of the prolinate ligand and the presence of a heavy atom like barium, this would be a challenging endeavor.

Rietveld Refinement for Validation and Refinement of Structural Parameters

Rietveld refinement is a powerful technique used to refine a crystal structure model against a powder diffraction pattern. If a structural model for Barium bis(5-oxo-DL-prolinate) were proposed (either from single-crystal data or from ab initio powder methods), Rietveld refinement would be employed to adjust the atomic positions, lattice parameters, and other structural parameters to achieve the best possible fit between the calculated and observed PXRD patterns. The quality of the fit is assessed using various agreement indices (e.g., Rwp, GOF). This process serves to validate the structural model and provide highly accurate structural information for the bulk material.

Interactive Data Table: Illustrative Rietveld Refinement Parameters

| Parameter | Description | Typical Value |

| Rwp (%) | Weighted-profile R-factor | Data not available |

| Rp (%) | Profile R-factor | Data not available |

| GOF (χ²) | Goodness of Fit | Data not available |

| a (Å) | Lattice Parameter | Data not available |

| b (Å) | Lattice Parameter | Data not available |

| c (Å) | Lattice Parameter | Data not available |

| α (°) | Lattice Angle | Data not available |

| β (°) | Lattice Angle | Data not available |

| γ (°) | Lattice Angle | Data not available |

Note: This table illustrates the types of parameters that would be obtained from a Rietveld refinement. No experimental data is available for Barium bis(5-oxo-DL-prolinate).

Spectroscopic Characterization Techniques Applied to Barium Bis 5 Oxo Dl Prolinate

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. These techniques are instrumental in identifying functional groups and elucidating the coordination environment of the metal ion in a complex.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Coordination Mode Elucidation

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. In the context of Barium bis(5-oxo-DL-prolinate), FT-IR would be crucial for identifying the coordination of the barium ion to the 5-oxo-DL-prolinate ligand.

Key vibrational bands of the 5-oxo-DL-prolinate ligand that would be expected to shift upon coordination to the barium ion include the carboxylate (COO⁻) and amide (C=O) stretching frequencies. A comparison with the FT-IR spectrum of free 5-oxo-DL-proline would reveal these shifts, providing insight into the metal-ligand bonding. For instance, the symmetric and asymmetric stretching vibrations of the carboxylate group are particularly sensitive to the coordination mode (e.g., monodentate, bidentate, bridging).

While a specific FT-IR spectrum for Barium bis(5-oxo-DL-prolinate) is not available, the spectrum for 5-oxo-DL-proline shows characteristic absorptions for the carboxylic acid and lactam functional groups.

Table 1: Hypothetical FT-IR Data for Barium Bis(5-oxo-DL-prolinate) Based on Expected Coordination Shifts from 5-oxo-DL-proline

| Functional Group | Expected Wavenumber (cm⁻¹) for 5-oxo-DL-proline | Expected Shift upon Coordination to Ba²⁺ |

| O-H stretch (carboxylic acid) | Broad, ~3300-2500 | Disappearance upon deprotonation |

| N-H stretch (lactam) | ~3200 | Minor shift |

| C=O stretch (carboxylic acid) | ~1730 | Disappearance, replaced by COO⁻ stretches |

| C=O stretch (lactam) | ~1680 | Shift to lower wavenumber |

| Asymmetric COO⁻ stretch | N/A | Appearance, ~1600-1550 |

| Symmetric COO⁻ stretch | N/A | Appearance, ~1450-1400 |

Note: This table is illustrative and based on general principles of coordination chemistry, as experimental data for Barium bis(5-oxo-DL-prolinate) is unavailable.

Raman Spectroscopy for Complementary Vibrational Mode Assignment

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For Barium bis(5-oxo-DL-prolinate), Raman spectroscopy could provide additional information on the carboxylate and lactam vibrational modes, as well as potentially observing the Ba-O stretching vibrations at low frequencies, which are often weak in FT-IR.

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy techniques, such as UV-Vis and photoelectron spectroscopy, probe the electronic structure of a molecule by inducing transitions between electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). For Barium bis(5-oxo-DL-prolinate), the expected electronic transitions would be primarily associated with the 5-oxo-DL-prolinate ligand, specifically the n→π* and π→π* transitions of the carbonyl groups in the lactam and carboxylate functions. Coordination to the barium ion, being a closed-shell d¹⁰ metal, is not expected to introduce d-d transitions but may cause a shift in the ligand-centered transitions.

Photoelectron Spectroscopy (XPS/UPS) for Core and Valence Electronic Structure Analysis

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are powerful surface-sensitive techniques that provide information about the elemental composition and chemical environment of atoms in a sample.

For Barium bis(5-oxo-DL-prolinate), XPS would be used to determine the binding energies of the core electrons of barium (Ba 3d), oxygen (O 1s), nitrogen (N 1s), and carbon (C 1s). The precise binding energies would confirm the oxidation state of barium (+2) and provide information about the different chemical environments of the oxygen and carbon atoms (e.g., carboxylate vs. lactam carbonyl).

Table 2: Expected Core-Level Binding Energies in XPS for Barium Bis(5-oxo-DL-prolinate)

| Element | Orbital | Expected Binding Energy (eV) | Chemical State Information |

| Barium | Ba 3d₅/₂ | ~780-782 | Confirms Ba²⁺ oxidation state |

| Oxygen | O 1s | ~531-533 | Distinguishes between carboxylate and lactam oxygen |

| Nitrogen | N 1s | ~399-401 | Environment of the lactam nitrogen |

| Carbon | C 1s | ~285-289 | Distinguishes between aliphatic, carboxylate, and lactam carbons |

Note: The binding energy values are approximate and can vary based on the specific chemical environment and instrument calibration. No experimental data is currently available for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For Barium bis(5-oxo-DL-prolinate), ¹H and ¹³C NMR would provide detailed information about the connectivity and chemical environment of the hydrogen and carbon atoms in the 5-oxo-DL-prolinate ligand.

Coordination of the barium ion would likely induce shifts in the chemical shifts of the protons and carbons near the coordination site (i.e., the carboxylate group and potentially the lactam oxygen). These coordination-induced shifts can provide valuable information about the solution-state structure of the complex.

¹H NMR Spectroscopy for Proton Environment and Stereochemistry

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the proton environment within a molecule. For the 5-oxo-DL-prolinate anion, the ¹H NMR spectrum provides distinct signals corresponding to the protons in the pyrrolidone ring.

The DL-nature of the compound, a racemic mixture of D and L enantiomers, results in a single set of peaks in an achiral solvent, as the enantiomers are chemically equivalent under these conditions. The stereochemistry at the alpha-carbon does not introduce additional complexity in a standard ¹H NMR spectrum.

Detailed Research Findings:

In an aqueous solution (D₂O), the proton signals of the 5-oxo-prolinate ring are typically observed in specific regions. The methine proton (α-H) adjacent to the carboxylate group is the most deshielded of the aliphatic protons due to the inductive effects of the neighboring carbonyl and carboxylate groups. The methylene protons (β-H and γ-H) of the pyrrolidone ring exhibit more complex splitting patterns due to geminal and vicinal coupling.

Interactive Data Table: Typical ¹H NMR Chemical Shifts for 5-Oxo-DL-Prolinate in D₂O

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| α-H | ~4.16 | dd | ~8.5, ~5.5 |

| β-H | ~2.49 | m | - |

| β'-H | ~2.01 | m | - |

| γ-H | ~2.38 | m | - |

| γ'-H | ~2.38 | m | - |

Note: The chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent, concentration, and pH. The multiplicity 'm' indicates a complex multiplet.

¹³C NMR Spectroscopy for Carbon Skeleton and Chemical Shifts

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of Barium bis(5-oxo-DL-prolinate). Each unique carbon atom in the 5-oxo-DL-prolinate anion gives rise to a distinct signal, allowing for the confirmation of the carbon skeleton.

Detailed Research Findings:

The ¹³C NMR spectrum of 5-oxo-DL-prolinate shows five distinct resonances corresponding to the five carbon atoms in the molecule. The carbonyl carbons (the amide and the carboxylate) are the most deshielded and appear at the downfield end of the spectrum. The presence of the barium cation is not expected to significantly alter the chemical shifts of the carbon atoms.

Interactive Data Table: Typical ¹³C NMR Chemical Shifts for 5-Oxo-DL-Prolinate in D₂O

| Carbon Atom | Chemical Shift (ppm) |

| C=O (amide) | ~180 |

| COO⁻ (carboxylate) | ~175 |

| α-C | ~60.97 |

| β-C | ~32.28 |

| γ-C | ~27.98 |

Note: The chemical shifts are approximate and can vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Connectivity and Conformation

Detailed Research Findings:

COSY (Correlation Spectroscopy): A COSY spectrum of Barium bis(5-oxo-DL-prolinate) would reveal the scalar coupling network between protons. Cross-peaks would be observed between the α-H and the β-protons, and between the β- and γ-protons, confirming the connectivity within the pyrrolidone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about protons that are close in space, even if they are not directly bonded. For the 5-oxo-DL-prolinate anion, NOESY can help to determine the relative stereochemistry and preferred conformation of the five-membered ring. For instance, cross-peaks between protons on the same face of the ring would be expected.

Due to the lack of specific published 2D NMR data for Barium bis(5-oxo-DL-prolinate), a detailed analysis of specific cross-peaks cannot be presented. However, the application of these techniques would be standard for a full structural elucidation.

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis.

Detailed Research Findings:

Molecular Ion: Depending on the ionization method used (e.g., Electrospray Ionization - ESI), one might observe the intact complex or adducts. For instance, in positive ion mode, an ion corresponding to [Ba(C₅H₆NO₃)]⁺ could be detected, representing the barium cation complexed with one prolinate anion.

Fragmentation Analysis: The fragmentation of the 5-oxo-DL-prolinate anion (m/z ≈ 128) would likely involve the loss of small neutral molecules such as CO₂ (from the carboxylate group) or CO (from the amide carbonyl). Common fragments would include ions corresponding to the loss of the carboxylate group, leading to a fragment ion with m/z ≈ 84.

Interactive Data Table: Expected Ions in the Mass Spectrum of Barium bis(5-oxo-DL-prolinate)

| Ion | Expected m/z | Description |

| [C₅H₆NO₃]⁻ | 128 | 5-oxo-DL-prolinate anion |

| [Ba(C₅H₆NO₃)]⁺ | 265.9 (for ¹³⁸Ba) | Barium cation complexed with one 5-oxo-DL-prolinate anion |

| [Ba]²⁺ | 68.95 (for ¹³⁸Ba) | Barium dication (less common in ESI) |

| [C₄H₆N]⁺ | 68 | Fragment from loss of CO₂ and CO from the anion |

Note: The m/z values are based on the most abundant isotopes.

Computational Chemistry and Theoretical Modeling of Barium Bis 5 Oxo Dl Prolinate

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. For Barium bis(5-oxo-DL-prolinate), DFT calculations would be employed to optimize the geometry and minimize the total electronic energy of the complex.

The process typically involves selecting an appropriate functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p) for the ligand atoms and a suitable effective core potential basis set like LANL2DZ for the barium ion) to accurately describe the electronic distribution. researchgate.netresearchgate.netnih.gov The optimization process iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located. This corresponds to the most stable conformation of the molecule.

The anticipated optimized structure of Barium bis(5-oxo-DL-prolinate) would feature the Ba²⁺ ion coordinated by two 5-oxo-DL-prolinate ligands. The coordination is expected to primarily involve the oxygen atoms of the carboxylate group and potentially the oxygen atom of the lactam ring of the pyroglutamate (B8496135) ligand. Barium, being a large alkaline earth metal, typically exhibits high coordination numbers. alfa-chemistry.com The geometry around the barium center would be determined by the steric and electronic interactions with the two bidentate or potentially tridentate ligands.

Table 1: Predicted Optimized Geometrical Parameters for Barium bis(5-oxo-DL-prolinate) from DFT Calculations

| Parameter | Predicted Value | Description |

| Ba-O (carboxylate) Bond Length | 2.60 - 2.80 Å | The distance between the barium ion and the oxygen atoms of the carboxylate groups. |

| Ba-O (lactam) Bond Length | 2.70 - 2.90 Å | The potential coordination distance between the barium ion and the oxygen of the lactam ring. |

| O-Ba-O Bond Angle | 80 - 100° | The angle formed by two coordinating oxygen atoms and the central barium ion. |

| C=O (carboxylate) Bond Length | ~1.25 Å | The bond length of the carbonyl in the coordinating carboxylate group. |

| C=O (lactam) Bond Length | ~1.23 Å | The bond length of the carbonyl in the lactam ring. |

Note: The values in this table are hypothetical and based on typical bond lengths found in other barium-containing complexes and related organic molecules. Actual values would be determined by specific DFT calculations.

Prediction and Assignment of Vibrational Frequencies and Modes

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a key method for characterizing molecular structures. DFT calculations are highly effective in predicting the vibrational frequencies and the nature of the corresponding atomic motions (normal modes). mdpi.commdpi.com

Following the geometry optimization of Barium bis(5-oxo-DL-prolinate), a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The results provide a set of vibrational frequencies and their corresponding IR and Raman intensities. nih.gov

The calculated vibrational spectrum can be compared with experimental data to confirm the structure of the complex. Key vibrational modes for Barium bis(5-oxo-DL-prolinate) would include:

C=O stretching vibrations: The carboxylate and lactam carbonyl groups will have characteristic stretching frequencies. Coordination to the barium ion is expected to cause a redshift (lowering of frequency) in the C=O stretching bands compared to the free ligand.

Ba-O stretching vibrations: These modes, typically found in the far-infrared region (below 600 cm⁻¹), are direct indicators of the metal-ligand bond strength. mdpi.com

N-H stretching and bending vibrations: The lactam N-H group will also have characteristic vibrational modes. mdpi.com

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for Barium bis(5-oxo-DL-prolinate)

| Vibrational Mode | Free Ligand (Pyroglutamic Acid) | Predicted for Complex | Description |

| N-H Stretch | ~3300 | ~3300 | Stretching of the amide N-H bond. |

| C=O Stretch (Carboxylate) | ~1725 | 1550 - 1650 | Asymmetric stretching of the coordinated carboxylate group. |

| C=O Stretch (Lactam) | ~1680 | 1650 - 1670 | Stretching of the lactam carbonyl, potentially slightly shifted upon coordination. |

| C-N Stretch | ~1450 | ~1450 | Stretching of the C-N bond in the lactam ring. |

| Ba-O Stretch | N/A | 200 - 400 | Stretching vibrations of the barium-oxygen coordination bonds. |

Note: These are predicted frequency ranges. The values for the free ligand are typical for pyroglutamic acid, and the predicted shifts for the complex are based on general principles of metal coordination. researchgate.net

Analysis of Electronic Structure, Molecular Orbitals, and Bonding Characteristics

Understanding the electronic structure of Barium bis(5-oxo-DL-prolinate) is crucial for explaining its stability, reactivity, and spectroscopic properties. DFT calculations provide detailed information about the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. researchgate.net The analysis of the composition of these frontier orbitals reveals the nature of the electronic transitions. For this complex, the HOMO is expected to be localized primarily on the electron-rich oxygen atoms of the ligands, while the LUMO might be centered on the ligand or have contributions from the barium ion.

Natural Bond Orbital (NBO) analysis can be performed to gain deeper insights into the bonding characteristics. nih.gov This analysis would quantify the charge transfer between the 5-oxo-DL-prolinate ligands and the barium ion, confirming the ionic nature of the Ba-O bonds. Barium is a highly electropositive metal, and the bonding is expected to be predominantly electrostatic. researchgate.net

Calculation of Global Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of the chemical reactivity of a molecule. researchgate.net These descriptors are calculated using the energies of the HOMO and LUMO within the framework of conceptual DFT.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of the resistance to charge transfer (η ≈ (I - A) / 2). A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A softer molecule is more reactive.

Electronegativity (χ): The ability of a molecule to attract electrons (χ ≈ (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

Table 3: Hypothetical Global Reactivity Descriptors for Barium bis(5-oxo-DL-prolinate)

| Descriptor | Symbol | Formula | Predicted Nature |

| HOMO Energy | EHOMO | - | Relatively high, indicating electron-donating character of the ligand. |

| LUMO Energy | ELUMO | - | Relatively high, indicating resistance to accepting electrons. |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Expected to be large, suggesting high stability. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | High, consistent with a stable complex. |

| Chemical Softness | S | 1 / η | Low, indicating low reactivity. |

| Electrophilicity Index | ω | χ² / 2η | Moderate, reflecting the balance of electronegativity and hardness. |

Note: The qualitative predictions in this table are based on the expected electronic structure of a stable metal-organic complex.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations can be used to explore its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. rsc.org

For Barium bis(5-oxo-DL-prolinate), MD simulations could be employed to:

Explore conformational space: The 5-oxo-DL-prolinate ligands have some degree of flexibility. MD simulations can reveal the different accessible conformations of the complex in various environments, such as in solution.

Analyze dynamic behavior: Simulations can provide insights into the vibrational motions of the molecule, the flexibility of the ligands, and the stability of the coordination sphere around the barium ion over time.

Study solvent effects: By including explicit solvent molecules in the simulation box, it is possible to study how the solvent interacts with the complex and influences its structure and dynamics. acs.org

These simulations rely on a force field, which is a set of parameters that describe the potential energy of the system. For a novel complex like Barium bis(5-oxo-DL-prolinate), a specific force field might need to be developed or adapted from existing ones for organometallic compounds. rsc.org

Theoretical Modeling of Metal-Ligand Interactions and Coordination Preferences

Theoretical modeling provides a detailed understanding of the interactions between the barium ion and the 5-oxo-DL-prolinate ligands. Barium, with its large ionic radius and +2 charge, typically prefers coordination with "hard" donors like oxygen. researchgate.net The 5-oxo-DL-prolinate ligand offers two primary coordination sites: the two oxygen atoms of the carboxylate group and the oxygen atom of the lactam carbonyl group.

Computational methods can be used to evaluate the strength and nature of these interactions. Energy decomposition analysis (EDA) can partition the total interaction energy into electrostatics, Pauli repulsion, and orbital (covalent) contributions. For a barium complex, the electrostatic component is expected to be the dominant stabilizing interaction. researchgate.net

By modeling different possible coordination modes (e.g., bidentate chelation by the carboxylate, monodentate coordination, or bridging between multiple barium centers), their relative energies can be calculated to predict the most favorable coordination preference. Given the structure of the ligand, a bidentate chelation from the carboxylate group to the barium ion is highly probable, potentially with additional weaker interactions from the lactam oxygen.

Coordination Chemistry of Barium Bis 5 Oxo Dl Prolinate

Nature of Barium-5-oxo-DL-Prolinate Bonding: Ionic vs. Covalent Contributions

The interaction between the barium cation (Ba²⁺) and the 5-oxo-DL-prolinate anion is predominantly ionic. This is characteristic of complexes formed between alkaline earth metals and carboxylate ligands. Barium, a Group 2 element, possesses a large ionic radius and a low charge density (+2), which favors the formation of ionic bonds through electrostatic attraction with the negatively charged prolinate ligand. alfa-chemistry.com

While the bond is primarily ionic, a degree of covalent character is also present. This arises from the polarization of the electron cloud of the prolinate anion by the Ba²⁺ cation. quora.com The Ba²⁺ ion, despite its size, can distort the electron density of the ligand's donor atoms (oxygen), leading to a minor sharing of electrons. quora.com Barium is considered a relatively soft metal cation due to its decreased charge density and increased polarizability when compared to lighter alkaline earth metals like calcium. researchgate.net This softness can enhance secondary interactions and covalent contributions to the bonding. researchgate.net In general, no bond is purely ionic; instead, bonds exist on a spectrum between purely covalent and purely ionic. libretexts.orgchemistrystudent.com

Table 1: Comparison of Ionic and Covalent Contributions in Barium-5-oxo-DL-Prolinate Bonding

| Feature | Predominantly Ionic View | Covalent Contribution View |

| Electron Behavior | Electrons are transferred from Ba to the prolinate anion, creating Ba²⁺ and prolinate⁻ ions. | Electron cloud of the prolinate anion is polarized by the Ba²⁺ ion, leading to some electron sharing. |

| Primary Force | Electrostatic attraction between oppositely charged ions. | Overlap of atomic orbitals between barium and the ligand's donor atoms. |

| Electronegativity | Large difference in electronegativity between barium and the oxygen donor atoms of the ligand. | The difference is not extreme enough to preclude all electron sharing. |

| Bond Directionality | Non-directional; electrostatic fields are uniform in all directions. | Directional; dependent on the orientation of atomic orbitals. |

| Physical Properties | Contributes to the compound's crystalline solid state and solubility in polar solvents. | Influences the specific coordination geometry and stability of the complex. |

Chelation Modes and Ligand Denticity of the 5-oxo-DL-Prolinate Anion

The ligand can act as:

Monodentate: Binding through only one of the carboxylate oxygens.

Bidentate:

Chelating: Binding through both carboxylate oxygens to the same barium ion, forming a four-membered ring.

Bridging: The two carboxylate oxygens bind to two different barium ions, linking them together to form polymeric chains or networks.

Chelating/Bridging: The ligand could chelate to one barium ion via the carboxylate and lactam oxygens, while also bridging to another metal center. Amino acids are well-known to form stable five-membered chelate rings through their amino and carboxylate groups. researchgate.netwikipedia.org

The formation of chelate rings, particularly five- or six-membered rings, is entropically favored and significantly enhances the stability of the complex, an observation known as the chelate effect. wikipedia.orgunacademy.com Coordination involving one carboxylate oxygen and the lactam oxygen would result in a stable five-membered chelate ring.

Table 2: Potential Chelation Modes and Ligand Denticity

| Coordination Mode | Donor Atoms Involved | Denticity | Resulting Structure |

| Monodentate | One Carboxylate Oxygen | Monodentate | Simple coordination, may lead to higher coordination numbers with solvent molecules. |

| Bidentate Chelate | Both Carboxylate Oxygens | Bidentate | Forms a 4-membered ring; generally less stable due to ring strain. unacademy.com |

| Bidentate Chelate | One Carboxylate Oxygen, One Lactam Oxygen | Bidentate | Forms a stable 5-membered ring. |

| Bidentate Bridging | Two Carboxylate Oxygens | Bidentate | Links two Ba²⁺ ions, potentially forming a coordination polymer. alfa-chemistry.com |

Influence of Stereochemistry (DL- vs. L-Prolinate) on Coordination Geometry and Crystal Packing

Racemic (DL) Mixture: A solution containing both D- and L-enantiomers can crystallize as a racemic compound (a 1:1 ordered arrangement of D and L) or a conglomerate (a physical mixture of separate D and L crystals). Racemic compounds typically crystallize in centrosymmetric space groups, where the D- and L-ligands are related by an inversion center.

Enantiopure (L) Form: An enantiomerically pure compound must crystallize in one of the 65 chiral (non-centrosymmetric) space groups. The absence of an inversion center or mirror planes in the crystal lattice can lead to different physical properties compared to the racemic counterpart.

These differences in crystal symmetry dictate how the individual complex units pack together, influencing intermolecular distances and the network of non-covalent interactions, such as hydrogen bonding.

Table 3: Expected Crystallographic Differences

| Feature | Barium bis(DL-5-oxoprolinate) | Barium bis(L-5-oxoprolinate) |

| Crystal System | Can be any, but often centrosymmetric (e.g., monoclinic P2₁/c). | Must be non-centrosymmetric (chiral) (e.g., orthorhombic P2₁2₁2₁). |

| Space Group Symmetry | Centrosymmetric | Non-centrosymmetric |

| Molecular Packing | D- and L-ligands are related by symmetry operations like inversion. | All ligands have the same chirality, leading to a different packing motif. |

| Physical Properties | Properties like piezoelectricity and second-harmonic generation are absent. | May exhibit properties associated with chiral crystals. |

Supramolecular Assembly through Non-Covalent Interactions

In the solid state, individual molecules of barium bis(5-oxo-DL-prolinate) are not isolated. They assemble into a larger, ordered three-dimensional structure known as a supramolecular assembly. fortunejournals.com This assembly is directed and held together by a network of non-covalent interactions. nih.goviipseries.org These interactions, while weaker than the primary ionic bonds, are collectively crucial for the stability and properties of the crystal lattice. semanticscholar.org

Key non-covalent interactions include:

Hydrogen Bonding: The amide group (N-H) on the pyrrolidone ring of the prolinate ligand is a hydrogen bond donor. It can form strong hydrogen bonds with the oxygen atoms of the carboxylate or lactam groups of adjacent complex molecules. This is a primary mechanism for linking the complexes into chains, sheets, or 3D networks.

Ion-Dipole Interactions: If water or other polar solvent molecules are incorporated into the crystal lattice, they can interact with the Ba²⁺ ion or the charged carboxylate groups through ion-dipole forces.

Secondary Ba···O Interactions: The large, electropositive Ba²⁺ ion may engage in weaker, long-range electrostatic interactions with oxygen atoms from neighboring ligands that are not part of its primary coordination sphere. researchgate.net

Table 5: Key Non-Covalent Interactions in Supramolecular Assembly

| Interaction Type | Groups Involved (Donor/Acceptor) | Role in the Crystal Structure |

| Hydrogen Bonding | Donor: Amide N-H Acceptor: Carboxylate O, Lactam O | Links individual complex units into extended architectures (e.g., chains, layers). semanticscholar.org |

| Van der Waals Forces | All atoms in the complex | Fills space efficiently and contributes to overall lattice stability. |

| Secondary Ionic Interactions | Ba²⁺ ion and Oxygen atoms from adjacent molecules | Provides additional stabilization to the crystal packing. researchgate.net |

Potential Interactions with Model Biomolecules and Related Ligands

The coordination chemistry of barium bis(5-oxo-DL-prolinate) provides a basis for understanding how it might interact with other biologically relevant molecules. These interactions are primarily governed by the principles of metal-ligand coordination, where the barium center can bind to electron-donating groups on other molecules.

Potential interaction mechanisms include:

Ligand Exchange: A donor group from a model biomolecule (e.g., an amino acid, peptide, or sugar) could displace a weakly coordinated ligand, such as a water molecule, from the barium's coordination sphere. Peptides, for instance, offer numerous potential donor atoms through their backbone and side chains. mdpi.comnih.gov

Expansion of the Coordination Sphere: Given barium's large size and preference for high coordination numbers, it could bind to a biomolecule without displacing the two prolinate ligands, thereby expanding its coordination number.

Outer-Sphere Interactions: The complex can interact with biomolecules without direct coordination to the barium ion. This can occur through hydrogen bonding between the prolinate ligands and the biomolecule or through electrostatic interactions between the charged parts of the complex and the biomolecule.

Model biomolecules possess various functional groups that can act as ligands for the barium ion.

Table 6: Potential Coordination with Functional Groups of Model Biomolecules

| Model Biomolecule | Potential Donor Functional Group(s) | Likely Interaction Mechanism |

| Amino Acids (e.g., Aspartate, Glutamate) | Carboxylate (-COO⁻) | Ligand exchange or coordination sphere expansion. researchgate.net |

| Peptides | Amide carbonyl oxygen, N-terminal amine, C-terminal carboxylate, side-chain donors (e.g., Histidine). mdpi.com | Chelation involving multiple donor sites is possible. |

| Nucleotides (e.g., ATP) | Phosphate groups (-PO₄³⁻) | Strong electrostatic interaction and coordination. |

| Carbohydrates (e.g., Glucose) | Hydroxyl groups (-OH) | Weak coordination, likely involving multiple hydroxyl groups. |

Q & A

Basic: What are the established synthesis and purification methods for barium bis(5-oxo-DL-prolinate)?

Methodological Answer:

Synthesis typically involves reacting barium chloride with 5-oxo-DL-proline in aqueous or alcoholic media under controlled pH (e.g., neutral to slightly basic conditions). For purification, recrystallization from polar solvents like water or ethanol is recommended. Structural analogs, such as zinc bis(5-oxo-DL-prolinate), follow similar protocols, where stoichiometric ratios and temperature (60–80°C) are critical for yield optimization .

Basic: Which spectroscopic and crystallographic techniques are used to characterize barium bis(5-oxo-DL-prolinate)?

Methodological Answer:

- FTIR and NMR : Confirm ligand coordination via shifts in carbonyl (C=O, ~1700 cm⁻¹ in FTIR) and carboxylate groups.

- X-ray crystallography : Resolve crystal packing and metal-ligand bonding geometry. For example, barium analogs like [Ba(15-crown-5)₂][Zn(NCS)₄] show distorted coordination environments, with Ba²⁺ binding ten oxygen atoms from crown ethers .

- Elemental analysis : Validate stoichiometry (e.g., C, H, N, and metal content) .

Advanced: How can researchers resolve contradictions in reported crystal structures of barium bis(5-oxo-DL-prolinate)?

Methodological Answer:

Discrepancies often arise from disorder in ligand orientation or solvent inclusion. Strategies include:

- Single-crystal vs. powder XRD : Compare datasets to identify phase purity.

- Thermal analysis (TGA/DSC) : Detect solvent loss or decomposition points that may explain structural variability.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯S in related barium complexes) to refine occupancy models .

Advanced: What computational approaches model the electronic properties of barium bis(5-oxo-DL-prolinate)?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate charge distribution, HOMO-LUMO gaps, and ligand-to-metal charge transfer (LMCT) transitions.

- Molecular Dynamics (MD) : Simulate solvation effects or stability in biological matrices.

- Comparative studies : Benchmark against crystallographic data (e.g., bond lengths in [Ba(15-crown-5)₂] complexes) to validate accuracy .

Basic: What safety protocols apply to handling barium bis(5-oxo-DL-prolinate)?

Methodological Answer:

- Regulatory compliance : Adhere to restrictions on non-essential metals (0.1% limit in formulations) per chemical safety guidelines .

- Lab practices : Use fume hoods for synthesis, PPE (gloves, goggles), and waste disposal protocols for heavy metals.

- Toxicity screening : Conduct acute toxicity assays (e.g., LD50 in model organisms) for novel applications .

Advanced: How does barium bis(5-oxo-DL-prolinate) interact with biological macromolecules?

Methodological Answer:

- Fluorescence quenching : Monitor binding to proteins (e.g., serum albumin) via tryptophan emission changes.

- Circular Dichroism (CD) : Detect conformational shifts in DNA or peptides upon complexation.

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants and thermodynamic parameters (ΔH, ΔS) .

Advanced: What experimental designs assess the compound’s stability under varying pH and temperature?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.